![molecular formula C9H10N2O3S B14514255 4-[(Furan-2-yl)methyl]-2-(hydroxyimino)thiomorpholin-3-one CAS No. 62868-02-4](/img/structure/B14514255.png)
4-[(Furan-2-yl)methyl]-2-(hydroxyimino)thiomorpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Furan-2-yl)methyl]-2-(hydroxyimino)thiomorpholin-3-one is a chemical compound that features a furan ring, a thiomorpholine ring, and a hydroxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Furan-2-yl)methyl]-2-(hydroxyimino)thiomorpholin-3-one typically involves the reaction of furan-2-carbaldehyde with thiomorpholine-3-one under specific conditions to introduce the hydroxyimino group. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out at a controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions, such as temperature, pressure, and reaction time, to optimize the yield and quality of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(Furan-2-yl)methyl]-2-(hydroxyimino)thiomorpholin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The furan ring can undergo electrophilic substitution reactions, introducing different substituents at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl₃) and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
4-[(Furan-2-yl)methyl]-2-(hydroxyimino)thiomorpholin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(Furan-2-yl)methyl]-2-(hydroxyimino)thiomorpholin-3-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The furan ring may interact with enzymes or receptors, modulating their function. The thiomorpholine ring can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Furan-2-yl)methyl]-2-(hydroxyimino)tetrahydrothiophene-3-one
- 4-[(Furan-2-yl)methyl]-2-(hydroxyimino)piperidin-3-one
- 4-[(Furan-2-yl)methyl]-2-(hydroxyimino)morpholin-3-one
Uniqueness
4-[(Furan-2-yl)methyl]-2-(hydroxyimino)thiomorpholin-3-one is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to similar compounds
Properties
CAS No. |
62868-02-4 |
|---|---|
Molecular Formula |
C9H10N2O3S |
Molecular Weight |
226.25 g/mol |
IUPAC Name |
4-(furan-2-ylmethyl)-2-hydroxyiminothiomorpholin-3-one |
InChI |
InChI=1S/C9H10N2O3S/c12-9-8(10-13)15-5-3-11(9)6-7-2-1-4-14-7/h1-2,4,13H,3,5-6H2 |
InChI Key |
YVFDBASYQQVVEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=NO)C(=O)N1CC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


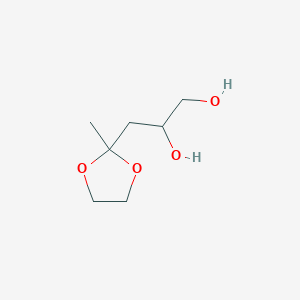
![2-Methyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14514178.png)
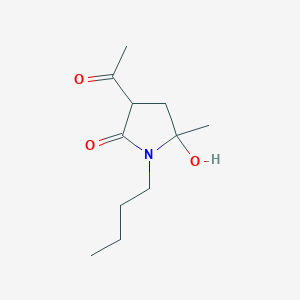
![1-[4-Hydroxy-2,5-dimethyl-1-(prop-2-en-1-yl)piperidin-4-yl]but-2-en-1-one](/img/structure/B14514187.png)
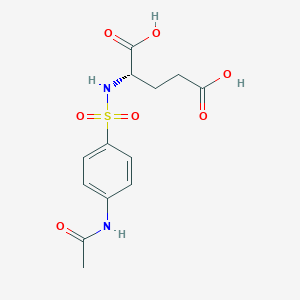

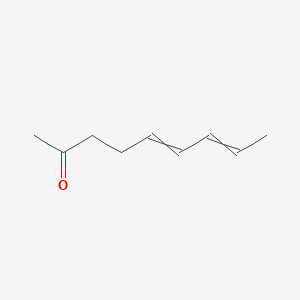
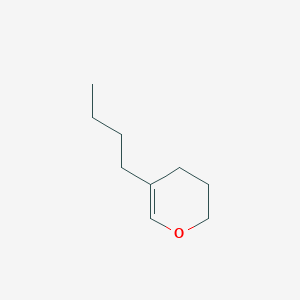
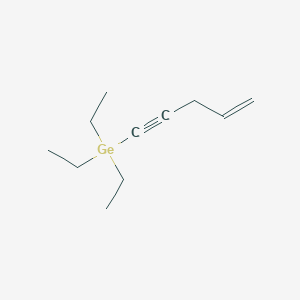
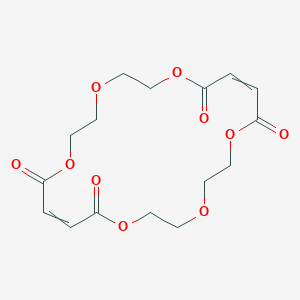
![(3-Butanoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) benzoate](/img/structure/B14514227.png)



